N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
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Overview
Description
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives.
Mechanism of Action
Target of Action
The compound, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide, is a part of the 1,2,4-triazolo[4,3-a]pyrazine derivatives . These derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its target enzymes by forming specific interactions, which are facilitated by the hydrogen bond accepting and donating characteristics of its core structure . This interaction can inhibit the activity of the target enzymes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the balance of pH in cells, affecting various cellular processes . Similarly, the inhibition of cholinesterase can increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Result of Action
The result of the compound’s action depends on the specific target and the type of interaction. For example, the inhibition of carbonic anhydrase can lead to a decrease in the rate of carbon dioxide transport from tissues to lungs . The inhibition of cholinesterase can lead to an increase in the duration of action of acetylcholine, resulting in prolonged muscle contraction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with indazole-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-{[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-pyridinyl)propanamide
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is unique due to its specific trifluoromethyl and indazole moieties, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O/c17-16(18,19)10-5-3-7-25-12(22-24-14(10)25)8-20-15(26)13-9-4-1-2-6-11(9)21-23-13/h1-7H,8H2,(H,20,26)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDMQHKOARPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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